N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
Description
This compound is a structurally complex molecule featuring a polycyclic core fused with a piperazine moiety substituted with a 2-fluorophenyl group and a sulfanylidene (C=S) functional group. The carboxamide and sulfanylidene groups may contribute to hydrogen bonding and hydrophobic interactions, respectively, influencing solubility and bioavailability .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6OS/c28-20-5-1-3-7-23(20)33-15-13-32(14-16-33)12-11-29-26(35)18-9-10-19-22(17-18)31-27(36)34-24-8-4-2-6-21(24)30-25(19)34/h1-10,17H,11-16H2,(H,29,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJIJXAZGKOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with the fluorophenyl group. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperazine ring or the fluorophenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and pathways in various biological systems.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters. By binding to these transporters, the compound inhibits their function, leading to altered nucleotide synthesis and adenosine regulation . This inhibition can have various downstream effects on cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
Piperazine derivatives are widely studied for their pharmacological properties. For example, 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) shares a piperazine backbone but lacks the fluorophenyl substituent and tetracyclic system.
Key Differences:
| Property | Target Compound | 2-[4-(FMOC)piperazin-1-yl]acetic acid |
|---|---|---|
| Substituents | 2-fluorophenyl, sulfanylidene, tetracyclic core | FMOC, acetic acid |
| Bioactivity Focus | Likely CNS modulation (e.g., dopamine/serotonin) | Synthetic reagent |
| Solubility | Moderate (due to carboxamide) | High (polar acetic acid group) |
Triazine and Oxazepine Derivatives
Triazine derivatives (e.g., 1,2,4-triazines) and oxazepine-spiro compounds share nitrogen-rich heterocycles with the target compound. For instance, 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione features a spirocyclic system but lacks the fluorophenyl-piperazine chain. Such compounds are often explored for antimicrobial or anticancer activities, whereas the target compound’s fluorophenyl group may enhance CNS penetration .
Structural and Functional Contrasts:
| Feature | Target Compound | Triazine/Oxazepine Analogues |
|---|---|---|
| Core Structure | Tetracyclic + piperazine | Monocyclic/spirocyclic |
| Key Functional Groups | Sulfanylidene, carboxamide | Benzothiazole, diketone |
| Therapeutic Potential | Neurotransmitter modulation | Antimicrobial/anticancer |
Marine-Derived Bioactive Compounds
Marine actinomycetes produce compounds like Salternamide E, which share structural complexity but differ in backbone composition. Salternamide E, a macrocyclic lactam, exhibits antitumor activity, while the target compound’s piperazine and fluorophenyl groups suggest divergent mechanisms, such as GPCR (G-protein-coupled receptor) interactions .
Bioactivity Comparison:
| Compound Type | Target Compound | Salternamide E |
|---|---|---|
| Biological Target | Likely CNS receptors (e.g., 5-HT₁A, D₂) | Histone deacetylase (HDAC) inhibitors |
| Structural Uniqueness | Fluorophenyl-piperazine + tetracyclic core | Macrocyclic lactam |
Research Findings and Implications
- Synthetic Challenges : The tetracyclic core and sulfanylidene group may require multi-step synthesis, akin to strategies for spirocyclic oxazepines .
- The sulfanylidene group may enhance metabolic stability compared to carbonyl analogues .
- Lumping Strategy Relevance : As per organic compound modeling, the target compound’s structural complexity may necessitate “lumping” with similar piperazine-triazine hybrids for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
